

# Introduction: The Strategic Importance of Fluorinated Boronic Acids

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## Compound of Interest

Compound Name:	2,4,6- <i>Trifluoro-3-hydroxyphenylboronic acid</i>
Cat. No.:	B1393409

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In the landscape of pharmaceutical research, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds is a cornerstone of modern drug design.<sup>[1]</sup> <sup>[2]</sup> Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of crucial carbon-carbon bonds.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup>

The addition of fluorine atoms to these structures imparts profound effects on a molecule's pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.<sup>[2]</sup> **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** emerges as a particularly valuable reagent, combining the synthetic utility of the boronic acid group with the beneficial properties conferred by a trifluorinated and hydroxylated phenyl ring. This unique combination makes it a powerful tool for constructing complex molecular architectures for novel therapeutic agents.<sup>[1]</sup>

## Core Physicochemical Properties

Understanding the fundamental properties of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** is critical for its effective application. The molecule's structure directly influences its reactivity, stability, and handling requirements.

## Molecular Structure and Weight

The core of the compound is a phenyl ring substituted with a boronic acid group [-B(OH)<sub>2</sub>], three fluorine atoms, and one hydroxyl group. The precise arrangement of these substituents dictates its chemical behavior.

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// Bonds in the ring C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];  
  
// Substituents B [label="B", pos="0,3!"]; O1_B [label="O", pos="-0.8,3.8!"]; H1_O [label="H", pos="-1.2,4.4!"]; O2_B [label="O", pos="0.8,3.8!"]; H2_O [label="H", pos="1.2,4.4!"]; F1 [label="F", pos="-2.6,1.5!"]; F2 [label="F", pos="2.6,1.5!"]; F3 [label="F", pos="2.6,-1.5!"]; O_C [label="O", pos="-2.6,-1.5!"]; H_O [label="H", pos="-3.2,-2!"];  
  
// Bonds to substituents C1 -- B; B -- O1_B; O1_B -- H1_O; B -- O2_B; O2_B -- H2_O; C4 -- F1; C5 -- F2; C3 -- F3; C2 -- O_C; O_C -- H_O; } enddot Figure 1: 2D structure of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid.
```

## Quantitative Data Summary

A summary of the key quantitative data for **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** is presented below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BF <sub>3</sub> O <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	191.90 g/mol	Calculated
Monoisotopic Mass	192.02055 Da	<a href="#">[6]</a>
CAS Number	1072951-37-1	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Solid / Powder	
Purity	Typically ≥95%	

## Synthesis of Aryl Boronic Acids

The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry. While specific, peer-reviewed synthesis routes for **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** are proprietary or less commonly published, a general and robust methodology involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester.[\[9\]](#)[\[10\]](#)

## Generalized Synthesis Workflow

The typical pathway begins with a suitably protected brominated precursor. The hydroxyl group must be protected to prevent interference with the formation of the Grignard or organolithium reagent.

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## Causality in Experimental Choices

- Protection of Hydroxyl Group: The acidic proton of the hydroxyl group would quench the highly basic Grignard or organolithium reagent. Protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers are common choices.[\[11\]](#)
- Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to water. All glassware must be flame-dried, and solvents must be anhydrous to prevent

reaction failure.[9][10]

- Low-Temperature Borylation: The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic. Performing this step at low temperatures (e.g., -78 °C) is crucial to control the reaction rate and prevent the formation of undesired side products.[9]
- Acidic Workup: The initial product of borylation is a boronate ester. Acidic hydrolysis is required to convert this ester into the final boronic acid.[9][10]

## Applications in Drug Discovery & Development

Boronic acids are indispensable tools in medicinal chemistry.[4][12] The unique electronic properties of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** make it a valuable building block for synthesizing novel drug candidates.

## The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[3][5]

Reaction Scheme:  $\text{Ar}^1\text{-B(OH)}_2 + \text{Ar}^2\text{-X} \xrightarrow{[\text{Pd catalyst, Base}]} \text{Ar}^1\text{-Ar}^2$

Where:

- $\text{Ar}^1\text{-B(OH)}_2$ : **2,4,6-Trifluoro-3-hydroxyphenylboronic acid**
- $\text{Ar}^2\text{-X}$ : An aryl or heteroaryl halide ( $\text{X} = \text{I, Br, Cl}$ ) or triflate ( $\text{OTf}$ )
- Pd catalyst: A palladium source, often  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{OAc})_2$  with a phosphine ligand.[3]
- Base: Required to activate the boronic acid, forming a more nucleophilic boronate species. Common bases include  $\text{Na}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ .[3]

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## Field-Proven Insights: Why This Reagent?

- Enhanced Potency: The trifluorophenyl motif can participate in favorable interactions (e.g., halogen bonding, dipole-dipole) within the active site of a target protein, potentially increasing binding affinity and drug potency.
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Its presence can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.<sup>[2]</sup>
- Modulation of pKa: The electron-withdrawing nature of the fluorine atoms and the presence of the hydroxyl group can significantly alter the acidity and basicity of nearby functional groups, which is critical for optimizing drug-target interactions and solubility.

## Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the use of **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a biaryl compound from **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** and an aryl bromide.

Materials:

- 2,4,6-Trifluoro-3-hydroxyphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium(II) Acetate  $[Pd(OAc)_2]$  (0.02 equivalents)
- Triphenylphosphine  $[PPh_3]$  (0.08 equivalents)
- Potassium Carbonate  $[K_2CO_3]$  (3.0 equivalents), finely ground
- Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
- Reaction vessel (e.g., Schlenk flask)

- Inert atmosphere (Nitrogen or Argon)

#### Step-by-Step Methodology:

- Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere (N<sub>2</sub> or Ar). This is critical to exclude oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: To the flask, add the aryl bromide (1.0 eq.), **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** (1.2 eq.), potassium carbonate (3.0 eq.), Pd(OAc)<sub>2</sub> (0.02 eq.), and PPh<sub>3</sub> (0.08 eq.).
- Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The use of a biphasic system with water often accelerates the reaction.
- Degassing (Self-Validation): Subject the resulting mixture to three cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed. A successful reaction is often indicated by a color change as the active Pd(0) species forms.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reactant (aryl bromide) indicates completion.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer two more times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure biaryl product.

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.

- Handling: Always handle **2,4,6-Trifluoro-3-hydroxyphenylboronic acid** in a well-ventilated fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[16] The compound is classified as a skin, eye, and respiratory irritant.[14][15]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases. [15] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.[17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [13][15]

## Conclusion

**2,4,6-Trifluoro-3-hydroxyphenylboronic acid** is a sophisticated and highly valuable reagent for chemical researchers and drug development professionals. Its unique substitution pattern offers a powerful method for introducing fluorinated and hydroxylated moieties into complex molecules, providing a pathway to enhance the metabolic stability and biological activity of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura coupling, combined with stringent adherence to safety protocols, will enable scientists to fully exploit its potential in advancing the frontiers of medicinal chemistry.

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